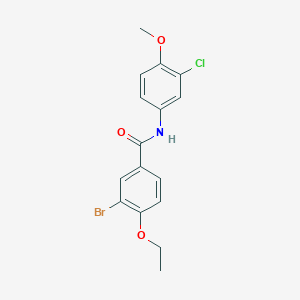![molecular formula C25H19FN2O4 B3567014 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3567014.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide, commonly known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company Biotrial. BIA 10-2474 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which have been studied for their potential therapeutic effects in a range of diseases, including pain, inflammation, and anxiety. However, BIA 10-2474 has gained notoriety due to a clinical trial conducted in 2016 that resulted in the death of one participant and severe neurological damage in four others. This tragedy has led to increased scrutiny of the drug development process and the need for better safety measures in clinical trials.
作用機序
BIA 10-2474 is a selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide, an enzyme that breaks down endocannabinoids. By inhibiting this compound, BIA 10-2474 increases the levels of endocannabinoids, which can modulate pain and inflammation. The mechanism of action of BIA 10-2474 has been studied in several preclinical models, including in vitro assays and animal studies.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in both the central nervous system and peripheral tissues. This increase in endocannabinoids can modulate pain and inflammation, as well as affect other physiological processes such as appetite, mood, and sleep. However, the exact biochemical and physiological effects of BIA 10-2474 in humans are not fully understood, and further research is needed to elucidate its mechanisms of action.
実験室実験の利点と制限
BIA 10-2474 has been used as a tool compound in several preclinical studies to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide in pain and inflammation. Its selectivity for this compound and ability to increase endocannabinoid levels make it a useful tool for studying the endocannabinoid system. However, the safety concerns surrounding BIA 10-2474 have led to a halt in its clinical development, and caution should be exercised when using it in laboratory experiments.
将来の方向性
Despite the safety concerns surrounding BIA 10-2474, its potential therapeutic value in pain and inflammation warrants further investigation. Future research should focus on developing safer N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide inhibitors that can modulate the endocannabinoid system without causing adverse effects. Additionally, the tragedy that occurred during the clinical trial of BIA 10-2474 highlights the need for better safety measures in clinical trials, including more rigorous preclinical testing and improved monitoring of participants.
科学的研究の応用
BIA 10-2474 has been studied for its potential therapeutic effects in several preclinical models of pain, inflammation, and anxiety. In particular, BIA 10-2474 has been shown to increase levels of endocannabinoids, which are natural compounds that modulate pain and inflammation. BIA 10-2474 has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain behavior and improve motor function. However, the safety concerns surrounding BIA 10-2474 have led to a halt in its clinical development, and further research is needed to determine its potential therapeutic value.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c26-20-7-3-1-6-18(20)25(30)19-13-28(21-8-4-2-5-17(19)21)14-24(29)27-12-16-9-10-22-23(11-16)32-15-31-22/h1-11,13H,12,14-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFPRRBBHMLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3566933.png)


![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B3566959.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B3566961.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B3566964.png)

![3-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3566980.png)
![4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3566986.png)

![(2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3567001.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3567018.png)
![2-methoxy-N,5-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567023.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567033.png)
